molecular formula C22H21N5O2S B11016821 trans-N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

trans-N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11016821
M. Wt: 419.5 g/mol
InChI Key: FVZDEXGYAGFZKO-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: trans-N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation, yielding various derivatives.

    Reduction: Reduction reactions modify its functional groups.

    Substitution: Substituents can be introduced at different positions.

    Common Reagents: Examples include strong acids, bases, and transition metal catalysts.

    Major Products: These depend on reaction conditions and substituents.

Scientific Research Applications

    Chemistry: Used as a building block in drug discovery and materials science.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: May exhibit therapeutic effects (e.g., antitumor properties).

    Industry: Applied in organic synthesis and material design.

Mechanism of Action

    Targets: It likely interacts with specific proteins or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its fused benzothiazole and benzotriazine rings set it apart.

    Similar Compounds: Consider related structures like and .

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H21N5O2S/c28-20(24-22-23-18-7-3-4-8-19(18)30-22)15-11-9-14(10-12-15)13-27-21(29)16-5-1-2-6-17(16)25-26-27/h1-8,14-15H,9-13H2,(H,23,24,28)

InChI Key

FVZDEXGYAGFZKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

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